molecular formula C24H21F2N3O3S B4369947 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4369947
M. Wt: 469.5 g/mol
InChI Key: JHQDMRSYELFUEQ-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is functionalized with difluoromethyl, dimethoxyphenyl, dimethylphenyl, and mercapto groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the difluoromethyl, dimethoxyphenyl, dimethylphenyl, and mercapto groups through various chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The dimethoxyphenyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

    Medicine: As a potential therapeutic agent due to its unique chemical structure.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different functional groups These compounds may share some chemical and physical properties but differ in their specific reactivity and applications

Properties

IUPAC Name

5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O3S/c1-12-5-6-13(2)17(9-12)29-22-20(23(30)28-24(29)33)15(21(25)26)11-16(27-22)14-7-8-18(31-3)19(10-14)32-4/h5-11,21H,1-4H3,(H,28,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDMRSYELFUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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